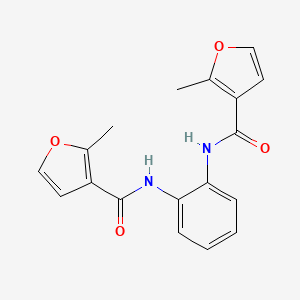
N-phenyl-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-biphenylcarboxamide, also known as BP-1, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in various fields, including the cosmetic and pharmaceutical industries. BP-1 has gained significant attention due to its potential health effects on humans and the environment.
Mechanism of Action
N-phenyl-4-biphenylcarboxamide works by absorbing UV radiation and converting it into less harmful forms of energy, such as heat. It acts as a photoprotective agent by preventing skin damage caused by UV radiation. N-phenyl-4-biphenylcarboxamide is also known to have estrogenic activity, which means it can mimic the effects of estrogen in the body. This property has raised concerns about its potential adverse effects on human health.
Biochemical and Physiological Effects:
N-phenyl-4-biphenylcarboxamide has been found to have various biochemical and physiological effects. Studies have shown that it can affect the reproductive system, thyroid function, and immune system. N-phenyl-4-biphenylcarboxamide has been found to induce cell proliferation and DNA damage in human breast cancer cells. It has also been shown to increase the growth of breast cancer cells in vitro. These findings suggest that N-phenyl-4-biphenylcarboxamide may have a potential role in the development of breast cancer.
Advantages and Limitations for Lab Experiments
N-phenyl-4-biphenylcarboxamide is a widely used UV filter in sunscreens and other personal care products. Therefore, it is readily available for laboratory experiments. However, its estrogenic activity can make it challenging to work with, as it can interfere with the results of experiments involving hormone-sensitive cells and tissues. Therefore, researchers need to take extra precautions when working with N-phenyl-4-biphenylcarboxamide to ensure the accuracy of their results.
Future Directions
There are several future directions for research on N-phenyl-4-biphenylcarboxamide. One area of interest is the potential health effects of N-phenyl-4-biphenylcarboxamide on humans. Further studies are needed to determine the extent of its estrogenic activity and its impact on human health. Another area of research is the environmental impact of N-phenyl-4-biphenylcarboxamide. Studies are needed to determine the extent of its presence in the environment and its potential impact on ecosystems. Additionally, researchers can explore alternative UV filters that do not have estrogenic activity to reduce the potential health and environmental risks associated with N-phenyl-4-biphenylcarboxamide.
Conclusion:
In conclusion, N-phenyl-4-biphenylcarboxamide is a widely used chemical compound that has gained significant attention due to its potential health effects on humans and the environment. It is commonly used as a UV filter in sunscreens and other personal care products. N-phenyl-4-biphenylcarboxamide has been found to have estrogenic activity, which has raised concerns about its potential adverse effects on human health. Further research is needed to determine the extent of its estrogenic activity and its impact on human health and the environment. Researchers can also explore alternative UV filters to reduce the potential risks associated with N-phenyl-4-biphenylcarboxamide.
Synthesis Methods
N-phenyl-4-biphenylcarboxamide can be synthesized through the reaction of 4-biphenylcarboxylic acid with phenylamine in the presence of a dehydrating agent, such as thionyl chloride. The reaction yields N-phenyl-4-biphenylcarboxamide as a white crystalline solid with a melting point of 170-172°C.
Scientific Research Applications
N-phenyl-4-biphenylcarboxamide has been extensively studied for its potential health effects on humans and the environment. It is commonly used as a UV filter in sunscreens, cosmetics, and other personal care products. N-phenyl-4-biphenylcarboxamide has also been found in various environmental samples, including water, soil, and air. Therefore, its potential impact on the environment and human health has been a major concern for researchers.
properties
IUPAC Name |
N,4-diphenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHBAOCFOVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylbiphenyl-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)

![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)
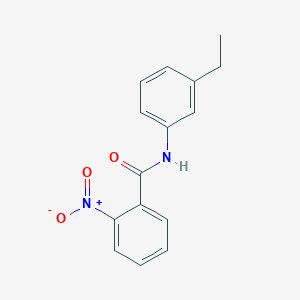
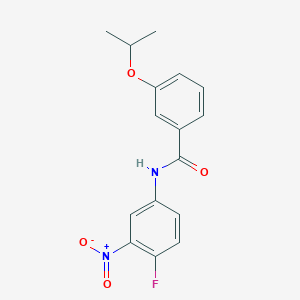
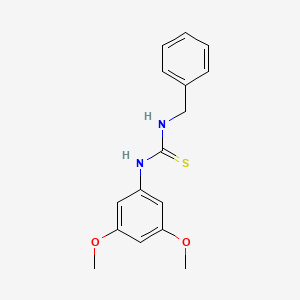

![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)
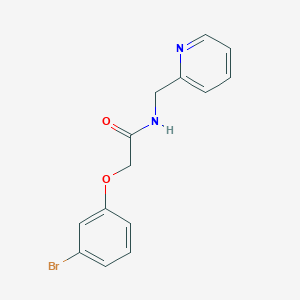
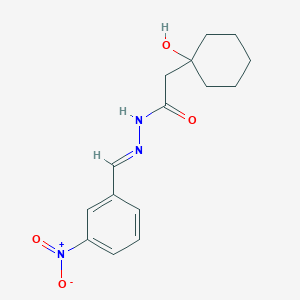
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
